Boc-DL-Val-DL-xiHyp-OH
Description
Boc-DL-Val-DL-xiHyp-OH is a synthetic dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino terminus of valine (DL-Val) and a hydroxylated proline variant (xiHyp) as the second residue. The Boc group serves to protect the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions . The DL-configuration indicates the racemic mixture of D- and L-enantiomers for both valine and xiHyp, which may influence stereochemical interactions in peptide-based applications.
Properties
Molecular Formula |
C15H26N2O6 |
|---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
4-hydroxy-1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O6/c1-8(2)11(16-14(22)23-15(3,4)5)12(19)17-7-9(18)6-10(17)13(20)21/h8-11,18H,6-7H2,1-5H3,(H,16,22)(H,20,21) |
InChI Key |
CBWPZJRJHHYFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Val-DL-xiHyp-OH typically involves the protection of the amino groups of valine and hydroxyproline with a Boc group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tert-butyl alcohol at room temperature. The product is then purified through extraction and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Val-DL-xiHyp-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield free amino acids.
Scientific Research Applications
Boc-DL-Val-DL-xiHyp-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical products
Mechanism of Action
The mechanism of action of Boc-DL-Val-DL-xiHyp-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group.
Comparison with Similar Compounds
Structural and Functional Differences
- Boc-DL-Val-OH : A simpler derivative lacking the hydroxylated proline moiety. Its lower molecular weight (217.27 vs. inferred ~300–350 g/mol for this compound) and DMSO solubility make it a standard choice for introducing valine in peptide chains .
- Boc-DL-Pro-OH: Features a proline ring structure without hydroxylation.
- Boc-Cys-OH : Contains a thiol group, enabling disulfide bond formation—a critical feature absent in this compound. This makes Boc-Cys-OH more suitable for redox-sensitive applications .
- H-DL-δ-Hydroxy-Lys(Boc)-OH: Shares the hydroxylation feature but on a lysine residue. This compound’s ε-amino group (protected by Boc) offers distinct reactivity for conjugation or crosslinking compared to xiHyp’s hydroxyl group .
Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
